REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[CH:4][N:5]([C:7]2[C:12]([F:13])=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:8]=2[F:17])[CH:6]=1.ClC1N=CN(C2C(F)=CC(N)=CC=2F)C=1>[Pd].CCO>[F:13][C:12]1[CH:11]=[C:10]([CH:9]=[C:8]([F:17])[C:7]=1[N:5]1[CH:6]=[CH:2][N:3]=[CH:4]1)[NH2:14]
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-chloro-1-(2,6-difluoro-4-nitrophenyl)-1H-imidazole
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CN(C1)C1=C(C=C(C=C1F)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=CN(C1)C1=C(C=C(N)C=C1F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 1.5 h under the hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was repeated evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with hydrogen gas (double balloon)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
Purged with nitrogen gas
|
Type
|
FILTRATION
|
Details
|
Filtered the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture through a short plug of diatomaceous earth (Celite®)
|
Type
|
WASH
|
Details
|
Rinsed
|
Type
|
CUSTOM
|
Details
|
reaction vessel and plug with methanol
|
Type
|
CUSTOM
|
Details
|
Dried residue on high vacuum overnight to afford
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=C(C1N1C=NC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |